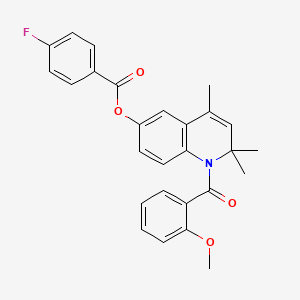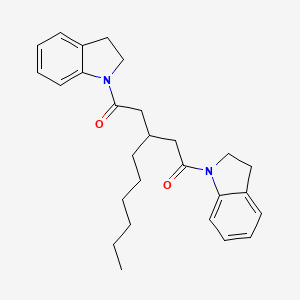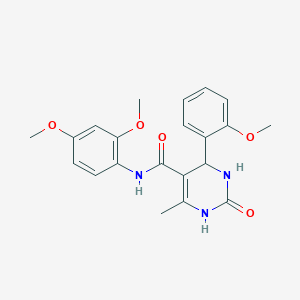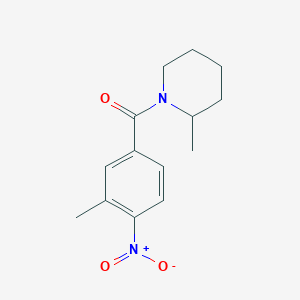
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミドは、アセトアミド類に属する合成有機化合物です。この化合物は、クロロ置換フェニル環とフタリミド部分の存在を特徴としています。
準備方法
合成経路と反応条件
N-(4-クロロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミドの合成は、通常、4-クロロアニリンと無水フタル酸を特定の条件下で反応させることで行われます。この反応は通常、酢酸またはトルエンなどの適切な溶媒中で行われ、目的の生成物の形成を促進するために加熱を必要とする場合があります。反応機構には、無水物のカルボニル基へのアミン基の求核攻撃、それに続く環化とアシル化を経て最終生成物が形成されることが含まれます。
工業的生産方法
工業的な設定では、この化合物の製造には、大規模なバッチまたは連続プロセスが用いられます。収率と純度を最大化するように、溶媒、温度、反応時間などが最適化されます。さらに、再結晶やクロマトグラフィーなどの精製工程を実施して、最終生成物を高純度で得ることができます。
化学反応の分析
反応の種類
N-(4-クロロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を生成することができます。
還元: 還元反応は、アミン誘導体の生成につながる可能性があります。
置換: フェニル環上のクロロ基は、求核性芳香族置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。
還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤。
置換: アミン、チオール、アルコキシドなどの求核剤。
生成する主要な生成物
これらの反応で生成される主要な生成物は、使用する特定の試薬と条件によって異なります。例えば、酸化はキノン誘導体を生成する可能性がありますが、還元はアミン含有化合物を生成する可能性があります。
科学的研究への応用
N-(4-クロロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミドは、以下を含む様々な科学的研究への応用について研究されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: 医薬品開発や治療への応用における可能性について調査されています。
工業: 特殊化学品や材料の製造に利用されています。
科学的研究の応用
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(4-クロロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- N-(4-ブロモフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミド
- N-(4-メチルフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミド
- N-(4-ニトロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミド
独自性
N-(4-クロロフェニル)-2-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミドは、クロロ置換基の存在により独特です。クロロ置換基は、その反応性と生物活性を変化させる可能性があります。クロロ基は様々な化学反応に関与する可能性があり、この化合物を様々な用途に適したものにします。
類似化合物との比較
Similar Compounds
- N-(4-Bromo-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
- N-(4-Methyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
- N-(4-Nitro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
Uniqueness
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for different applications.
特性
分子式 |
C16H11ClN2O3 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) |
InChIキー |
CBNXCNCBFIXTIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635528.png)
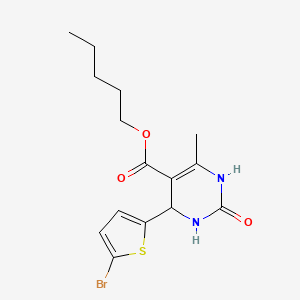
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)
![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)
